molecular formula C10H13NO B065924 N-phenyloxolan-3-amine CAS No. 162851-41-4

N-phenyloxolan-3-amine

Cat. No.: B065924
CAS No.: 162851-41-4
M. Wt: 163.22 g/mol
InChI Key: IAHIMTVWPDQJOM-UHFFFAOYSA-N
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Description

N-phenyloxolan-3-amine, also known as N-phenyltetrahydro-3-furanamine, is an organic compound with the molecular formula C₁₀H₁₃NO. It is characterized by a phenyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyloxolan-3-amine can be synthesized through several methods. One common approach involves the reaction of phenylamine with an oxirane derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the oxirane ring, leading to the formation of the oxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-phenyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyloxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-phenyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyloxolan-3-amine is unique due to its specific combination of a phenyl group and an oxolane ring with an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-phenyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHIMTVWPDQJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302986
Record name Tetrahydro-N-phenyl-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162851-41-4
Record name Tetrahydro-N-phenyl-3-furanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162851-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-N-phenyl-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-tetrahydrofuranyl)aniline
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